4-[3-(Triethoxysilyl)propoxy]aniline
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Overview
Description
4-[3-(Triethoxysilyl)propoxy]aniline is an organosilane compound that features both an aniline group and a triethoxysilyl group. This compound is of significant interest due to its unique chemical properties, which make it useful in various scientific and industrial applications. The presence of the triethoxysilyl group allows it to form strong bonds with inorganic surfaces, while the aniline group provides reactivity typical of aromatic amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Triethoxysilyl)propoxy]aniline typically involves the reaction of 4-hydroxyaniline with 3-chloropropyltriethoxysilane. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
[ \text{4-Hydroxyaniline} + \text{3-Chloropropyltriethoxysilane} \rightarrow \text{this compound} + \text{KCl} ]
The reaction is usually performed in an organic solvent, such as toluene, under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Triethoxysilyl)propoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The aniline group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
4-[3-(Triethoxysilyl)propoxy]aniline has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials and surface modification of nanoparticles.
Biology: Utilized in the functionalization of biomolecules and the development of biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Applied in the production of adhesives, sealants, and coatings due to its ability to improve the mechanical properties and durability of materials.
Mechanism of Action
The mechanism of action of 4-[3-(Triethoxysilyl)propoxy]aniline involves the interaction of its functional groups with various molecular targets. The triethoxysilyl group can hydrolyze to form silanol groups, which can then condense with other silanol groups or inorganic surfaces, forming strong Si-O-Si bonds. The aniline group can participate in various chemical reactions, such as forming hydrogen bonds or undergoing electrophilic substitution, which can modify the properties of the compound or the surface it is attached to.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]aniline: Similar structure but with methoxy groups instead of ethoxy groups.
3-(Triethoxysilyl)propylamine: Lacks the aromatic ring, making it less reactive in electrophilic substitution reactions.
4-(Triethoxysilyl)aniline: Similar but lacks the propoxy linker, affecting its flexibility and reactivity.
Uniqueness
4-[3-(Triethoxysilyl)propoxy]aniline is unique due to the presence of both the triethoxysilyl group and the aniline group, which allows it to participate in a wide range of chemical reactions and form strong bonds with inorganic surfaces. This dual functionality makes it particularly valuable in applications requiring both organic and inorganic compatibility.
Properties
CAS No. |
61726-49-6 |
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Molecular Formula |
C15H27NO4Si |
Molecular Weight |
313.46 g/mol |
IUPAC Name |
4-(3-triethoxysilylpropoxy)aniline |
InChI |
InChI=1S/C15H27NO4Si/c1-4-18-21(19-5-2,20-6-3)13-7-12-17-15-10-8-14(16)9-11-15/h8-11H,4-7,12-13,16H2,1-3H3 |
InChI Key |
BWCUFMFLILKOMD-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOC1=CC=C(C=C1)N)(OCC)OCC |
Origin of Product |
United States |
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